A Comprehensive Technical Guide to the Synthesis and Purification of Alectinib-d8 for Laboratory Applications
A Comprehensive Technical Guide to the Synthesis and Purification of Alectinib-d8 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Alectinib-d8, a deuterated internal standard of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document outlines the mechanism of action of Alectinib, a plausible synthetic route for its deuterated analog, purification methodologies, and analytical characterization. The information presented herein is intended to support researchers and scientists in the laboratory setting.
Introduction to Alectinib and the Role of Alectinib-d8
Alectinib is a potent and highly selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements.[2] Alectinib functions by blocking the phosphorylation of ALK and the subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell proliferation and survival.[1]
Alectinib-d8 is the deuterium-labeled version of Alectinib, where eight hydrogen atoms on the morpholine ring are replaced with deuterium.[3] This isotopic labeling makes Alectinib-d8 an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and drug metabolism studies.[4][5] The increased mass of Alectinib-d8 allows for its clear differentiation from the non-labeled drug in mass spectrometric analysis, ensuring accurate quantification.[4]
Mechanism of Action: Alectinib's Inhibition of the ALK Signaling Pathway
In certain types of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, creating an oncogenic EML4-ALK fusion protein. This fusion protein is constitutively active, meaning it continuously signals for cell growth and division, leading to tumor formation.
Alectinib exerts its therapeutic effect by binding to the ATP-pocket of the ALK tyrosine kinase domain, preventing the phosphorylation and activation of the receptor.[6] This inhibition blocks the downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.[6] By disrupting these pathways, Alectinib effectively suppresses the growth of ALK-positive cancer cells and induces apoptosis (programmed cell death).[6]
Synthesis of Alectinib-d8
The synthesis of Alectinib-d8 follows a multi-step route analogous to the synthesis of Alectinib, with the key difference being the introduction of a deuterated morpholine moiety. A plausible synthetic approach involves the preparation of a deuterated morpholinopiperidine side chain, which is then coupled to a brominated carbazole core.
The overall synthetic workflow can be visualized as follows:
Experimental Protocol: Synthesis of 4-(morpholin-d8-yl)piperidine
This protocol describes a representative method for the synthesis of the key deuterated intermediate.
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Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add morpholine-d8 (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
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Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(morpholin-d8-yl)piperidine.
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Deprotection: Dissolve the purified N-Boc-4-(morpholin-d8-yl)piperidine in a solution of hydrochloric acid in 1,4-dioxane (4 M).
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Isolation: Stir the mixture at room temperature for 2-4 hours. Concentrate the solvent under reduced pressure to yield 4-(morpholin-d8-yl)piperidine hydrochloride as a solid. Neutralize with a suitable base to obtain the free amine before use in the next step.
Experimental Protocol: Synthesis of Alectinib-d8
This protocol outlines the final coupling step to yield Alectinib-d8.
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Reaction Setup: In a reaction vessel, combine 9-bromo-6,6-dimethyl-8-ethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (1.0 eq), 4-(morpholin-d8-yl)piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).
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Solvent: Add anhydrous toluene or dioxane to the vessel.
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Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Alectinib-d8.
Purification of Alectinib-d8
The purification of Alectinib-d8 is crucial to remove unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is typically employed.
Experimental Protocol: Purification
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Column Chromatography:
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient elution system of methanol in dichloromethane (e.g., 0% to 5% methanol).
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Procedure: Dissolve the crude Alectinib-d8 in a minimal amount of dichloromethane and load it onto the silica gel column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
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Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid.
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Crystallization:
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Solvent System: A mixture of ethanol and water or isopropanol and heptane can be effective.
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Procedure: Dissolve the solid from the previous step in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure Alectinib-d8.
Analytical Data and Characterization
The identity and purity of the synthesized Alectinib-d8 should be confirmed using various analytical techniques. The following table summarizes the expected analytical data. Please note that the yield and purity values are illustrative and will vary depending on the specific reaction and purification conditions.
| Parameter | Method | Expected Result |
| Identity | ||
| Molecular Weight | Mass Spectrometry (MS) | 490.67 g/mol [3] |
| Structure | ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the structure of Alectinib-d8, showing the absence of signals corresponding to the deuterated positions on the morpholine ring. |
| Purity | ||
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98%[7] |
| Isotopic Purity | Mass Spectrometry (MS) | >98% Deuterium incorporation |
| Physical Properties | ||
| Appearance | Visual Inspection | Off-white to yellow solid |
| Illustrative Yield | ||
| Overall Yield | Gravimetric Analysis | 40-60% (Illustrative) |
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of Alectinib-d8 for laboratory use. The outlined protocols for synthesis and purification, along with the analytical characterization data, serve as a valuable resource for researchers and scientists. The successful synthesis of high-purity Alectinib-d8 is essential for its application as a reliable internal standard in bioanalytical studies, contributing to the accurate and precise quantification of Alectinib in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Alectinib in Resected ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]
- 7. Alectinib-d8 | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]
